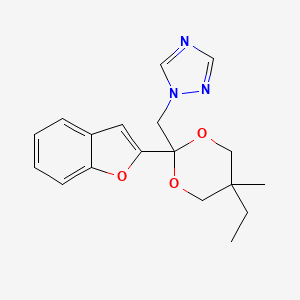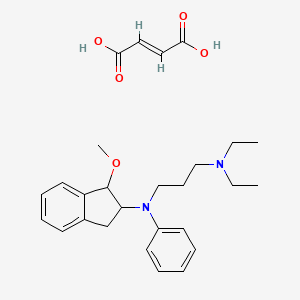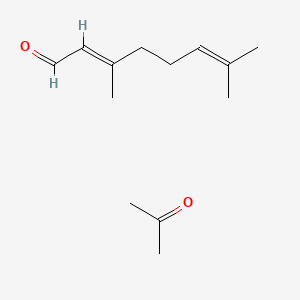![molecular formula C31H48NiO3S B13781956 Nickel, (2-propanol)[[2,2'-(thio-kappaS)bis[4-(1,1,3,3-tetramethylbutyl)phenolato-kappaO]](2-)]- CAS No. 67763-27-3](/img/structure/B13781956.png)
Nickel, (2-propanol)[[2,2'-(thio-kappaS)bis[4-(1,1,3,3-tetramethylbutyl)phenolato-kappaO]](2-)]-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Nickel, (2-propanol)[2,2’-(thio-kappaS)bis[4-(1,1,3,3-tetramethylbutyl)phenolato-kappaO]]- is a complex nickel compound known for its unique chemical properties and applications. This compound is characterized by the presence of nickel coordinated with 2-propanol and a bisphenol ligand containing sulfur and bulky tert-octyl groups. It is often used in various industrial and scientific applications due to its stability and reactivity.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Nickel, (2-propanol)[2,2’-(thio-kappaS)bis[4-(1,1,3,3-tetramethylbutyl)phenolato-kappaO]]- typically involves the reaction of nickel salts with the corresponding ligands in the presence of 2-propanol. The reaction conditions often include controlled temperature and pH to ensure the proper formation of the complex. The ligands, 2,2’-(thio-kappaS)bis[4-(1,1,3,3-tetramethylbutyl)phenol], are synthesized separately and then reacted with nickel salts to form the final compound.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale reactions using nickel chloride or nickel sulfate as the nickel source. The ligands are added in stoichiometric amounts, and the reaction is carried out in a solvent such as 2-propanol under controlled conditions. The product is then purified through crystallization or other separation techniques to obtain the desired purity and yield.
化学反应分析
Types of Reactions
Nickel, (2-propanol)[2,2’-(thio-kappaS)bis[4-(1,1,3,3-tetramethylbutyl)phenolato-kappaO]]- undergoes various types of chemical reactions, including:
Oxidation: The compound can undergo oxidation reactions, where the nickel center is oxidized to a higher oxidation state.
Reduction: It can also be reduced, typically involving the reduction of the nickel center.
Substitution: Ligand substitution reactions are common, where the ligands coordinated to the nickel center are replaced by other ligands.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and various ligands for substitution reactions. The conditions for these reactions vary but often involve controlled temperature and inert atmosphere to prevent unwanted side reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nickel(III) complexes, while reduction may produce nickel(I) or nickel(0) species. Substitution reactions result in new nickel complexes with different ligands.
科学研究应用
Nickel, (2-propanol)[2,2’-(thio-kappaS)bis[4-(1,1,3,3-tetramethylbutyl)phenolato-kappaO]]- has several scientific research applications, including:
Chemistry: Used as a catalyst in various organic reactions, including hydrogenation and polymerization.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-cancer and anti-microbial activities.
Industry: Utilized in the production of advanced materials and as a stabilizer in polymers and plastics.
作用机制
The mechanism of action of Nickel, (2-propanol)[2,2’-(thio-kappaS)bis[4-(1,1,3,3-tetramethylbutyl)phenolato-kappaO]]- involves its interaction with molecular targets through coordination chemistry. The nickel center can coordinate with various substrates, facilitating chemical transformations. The bulky ligands provide steric protection, enhancing the stability and selectivity of the compound in catalytic processes.
相似化合物的比较
Similar Compounds
- Nickel, (1-butanamine)[2,2’-(thio-kappaS)bis[4-(1,1,3,3-tetramethylbutyl)phenolato-kappaO]]-
- Nickel, [2,2’-(thio-kappaS)bis[4-(1,1,3,3-tetramethylbutyl)phenolato-kappaO]]-
Uniqueness
Nickel, (2-propanol)[2,2’-(thio-kappaS)bis[4-(1,1,3,3-tetramethylbutyl)phenolato-kappaO]]- is unique due to the presence of 2-propanol as a coordinating solvent, which influences its reactivity and stability. The bulky tert-octyl groups on the ligands also provide steric hindrance, making it distinct from other nickel complexes with similar ligands.
属性
CAS 编号 |
67763-27-3 |
|---|---|
分子式 |
C31H48NiO3S |
分子量 |
559.5 g/mol |
IUPAC 名称 |
2-[2-hydroxy-5-(2,4,4-trimethylpentan-2-yl)phenyl]sulfanyl-4-(2,4,4-trimethylpentan-2-yl)phenolate;nickel(2+);propan-2-olate |
InChI |
InChI=1S/C28H42O2S.C3H7O.Ni/c1-25(2,3)17-27(7,8)19-11-13-21(29)23(15-19)31-24-16-20(12-14-22(24)30)28(9,10)18-26(4,5)6;1-3(2)4;/h11-16,29-30H,17-18H2,1-10H3;3H,1-2H3;/q;-1;+2/p-1 |
InChI 键 |
RCWBJBKRDIWPGN-UHFFFAOYSA-M |
规范 SMILES |
CC(C)[O-].CC(C)(C)CC(C)(C)C1=CC(=C(C=C1)O)SC2=C(C=CC(=C2)C(C)(C)CC(C)(C)C)[O-].[Ni+2] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![9,10-Dimethyl-9,10-dihydro-9,10-[1,2]benzenoanthracene-2,3,6,7-tetraol](/img/structure/B13781879.png)










iridium(III)](/img/structure/B13781928.png)

